molecular formula C8H15ClO2 B13987158 Ethyl 4-chloro-4-methylpentanoate CAS No. 71441-79-7

Ethyl 4-chloro-4-methylpentanoate

Cat. No.: B13987158
CAS No.: 71441-79-7
M. Wt: 178.65 g/mol
InChI Key: PRHAFIXYRPDUNB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-methylpentanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 4-chloro-4-methylpentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-4-methylpentanoate can be synthesized through the esterification of 4-chloro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where 4-chloro-4-methylpentanoic acid and ethanol are fed continuously, and the ester is collected as it forms. The reaction is catalyzed by an acid resin, which provides a high surface area for the reaction to occur efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-4-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Substitution: Formation of 4-methyl-4-pentanoic acid derivatives.

    Reduction: Formation of 4-chloro-4-methylpentanol.

    Hydrolysis: Formation of 4-chloro-4-methylpentanoic acid and ethanol.

Scientific Research Applications

Ethyl 4-chloro-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the synthesis of drug molecules.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-methylpentanoate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 4-chloro-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the chlorine atom and the branched methyl group, which influence its reactivity and applications.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propionate
  • Ethyl benzoate
  • Methyl butyrate
  • Isopropyl butyrate

Properties

CAS No.

71441-79-7

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

ethyl 4-chloro-4-methylpentanoate

InChI

InChI=1S/C8H15ClO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6H2,1-3H3

InChI Key

PRHAFIXYRPDUNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)Cl

Origin of Product

United States

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